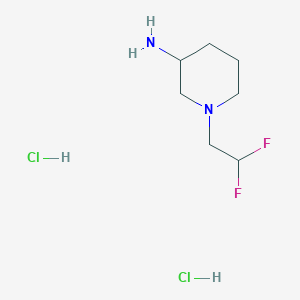

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

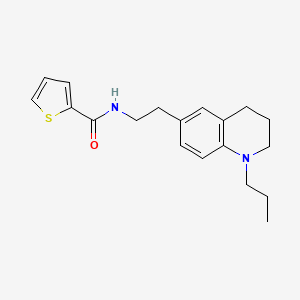

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, also known as DFEP or 2,2-difluoroethylpiperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFEP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanisms of action of various biological processes.

科学的研究の応用

Nucleophilic Reactions with 2,2-Di(4-nitrophenyl)-1,1-difluoroethene

The reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene in acetonitrile solvent demonstrates the formation of fluorinated aminoethanes, suggesting potential pathways for modifying 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in synthesis and functionalization processes. This study highlights the role of nucleophilic attack in producing fluorinated compounds, which could be relevant for developing new pharmaceuticals or materials with enhanced properties due to the inclusion of fluorine atoms (Leffek & Maciejewska, 1986).

Synthesis of Glycosyl Triflates and Glycosidic Linkages

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent, metal-free thiophile that activates thioglycosides for conversion to glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, indicating the potential for employing 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in complex carbohydrate synthesis, especially in creating glycosidic bonds in low temperatures (Crich & Smith, 2001).

Aryl-substituted Piperidines via Dicationic Electrophiles

The reaction of tetrahydropyridines with arenes in Bronsted superacids yields aryl-substituted piperidines through dicationic electrophilic intermediates. This process outlines a method for introducing aryl groups into piperidines, such as 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, potentially useful for the synthesis of structurally diverse pharmaceutical compounds (Klumpp et al., 2001).

Conformational Analysis and Structural Characterization

The study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a compound structurally related to 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, provides insight into the conformational behavior and crystal structure of such molecules. This information is crucial for understanding how structural modifications affect the physical and chemical properties of piperidine derivatives, impacting their application in drug design and materials science (Ribet et al., 2005).

Modular Synthesis of Chiral 1,2-Dihydropyridines

A modular organocatalytic sequence enables the synthesis of chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes, offering a strategy to access enantioenriched piperidines. This method's adaptability and efficiency in producing structurally diverse piperidines underscore the potential of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride derivatives in pharmaceutical synthesis, especially for creating compounds with specific chirality and biological activity (Mu et al., 2021).

特性

IUPAC Name |

1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXRNEHEWMKGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)

![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)